SC-Ntr

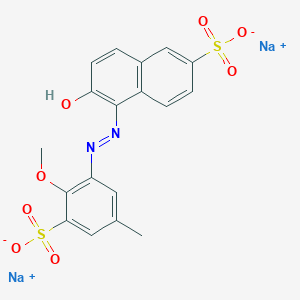

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

155833-00-4 |

|---|---|

Molecular Formula |

C18H14N2Na2O8S2 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

DYOLWEDFCLZPHW-RMBYUSIPSA-L |

SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

Isomeric SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

Synonyms |

6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Complexity of Schwann Cell Factor 1 (SC1): A Tale of Two Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "Schwann cell factor 1 (SC1)" presents a notable ambiguity in scientific literature, referring to two distinct proteins with fundamentally different structures and functions. This guide provides a comprehensive technical overview of both entities to clarify their respective roles in cellular and molecular biology, with a focus on their functions, signaling pathways, and methodologies for their study.

Part 1: SC1 as the Cell Adhesion Molecule, ALCAM (CD166)

The most frequently referenced "SC1" in the context of neural development is a cell adhesion molecule belonging to the immunoglobulin superfamily. Its official name is Activated Leukocyte Cell Adhesion Molecule (ALCAM) , and it is also widely known by the synonyms CD166 , DM-GRASP (in avian and reptile species), and BEN .

Core Function of ALCAM/SC1

ALCAM/SC1 is a type I transmembrane glycoprotein (B1211001) that plays a crucial role in cell-cell recognition and adhesion.[1][2] Its functions are diverse, spanning neurodevelopment, immune response, and cancer progression.[3][4] The primary mechanism of action involves both homophilic (ALCAM-ALCAM) and heterophilic binding.[4]

In the nervous system , ALCAM/SC1 is critical for axon guidance, neurite extension, and the formation of neural circuits.[1][5] It is expressed on the surface of growing axons and mediates their elongation and fasciculation.[6] During neuromuscular development, ALCAM/SC1 is expressed by both motor neurons and myoblasts, becoming localized at neuromuscular junctions.[7]

In the immune system , ALCAM/SC1 is a ligand for the T-cell surface protein CD6, and this interaction is important for T-cell activation and proliferation.[1][3] It also plays a role in the transendothelial migration of leukocytes.[4]

In oncology , the role of ALCAM/SC1 is context-dependent. Its expression has been associated with the metastatic potential of several cancers, including lung, breast, and melanoma.[2][8] The adhesive properties of ALCAM/SC1 can facilitate the interaction of tumor cells with endothelial cells, promoting extravasation and the formation of distant metastases.[8]

Signaling and Protein Interactions

ALCAM/SC1-mediated cell adhesion initiates intracellular signaling cascades, although these are not as well-defined as those for classic growth factor receptors. The short cytoplasmic tail of ALCAM/SC1 does not possess intrinsic enzymatic activity but is thought to interact with cytoplasmic adaptor proteins to influence the cytoskeleton and gene expression.

Key Protein Interactions:

-

Homophilic Binding: ALCAM binds to ALCAM on adjacent cells.[4]

-

Heterophilic Binding:

The downstream signaling from these interactions can influence cellular morphology, migration, and proliferation.

Quantitative Data

| Parameter | Value/Observation | Cell/System Type | Reference |

| Molecular Mass | 100-105 kDa | Human | [2] |

| Expression in Cancer | Upregulated in metastasizing melanoma cell lines. | Melanoma | [2] |

| Expression in Tumors | Enriched in adenocarcinomas compared to benign mixed tumors. | Canine Mammary Gland Tumors | [2] |

| Effect on Cell Aggregation | Transfection with ALCAM/SC1 cDNA significantly increased self-aggregation. | Mammary Gland Cell Line JYG-B | [2] |

| Effect on Tumor Growth | Subcutaneous implantation of ALCAM/SC1-transfected cells significantly promoted tumor growth in nude mice. | Mammary Gland Cell Line JYG-B | [2] |

Experimental Protocols

Neurite Outgrowth Assay to Assess ALCAM/SC1 Function:

This protocol is a standard method to determine the role of cell adhesion molecules like ALCAM/SC1 in promoting axon extension.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. ALCAM - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. ALCAM/CD166: Cancer-related Issues | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 5. Alcam activated leukocyte cell adhesion molecule [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Cell adhesion molecule SC1/DMGRASP is expressed on growing axons of retina ganglion cells and is involved in mediating their extension on axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PR/SET domain zinc finger protein Prdm4 regulates gene expression in embryonic stem cells but plays a nonessential role in the developing mouse embryo. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 8. Transcription factor positive regulatory domain 4 (PRDM4) recruits protein arginine methyltransferase 5 (PRMT5) to mediate histone arginine methylation and control neural stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterophilic interactions of DM-GRASP: GRASP-NgCAM interactions involved in neurite extension - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Key Interaction in Cellular Growth Control: A Technical Guide to the Discovery of the SC1 and p75NTR Partnership

For Immediate Release

NEW YORK, NY – In a pivotal discovery for cellular biology and neurotrophic factor research, scientists first identified the interaction between Schwann cell factor 1 (SC1), also known as PRDM4, and the p75 neurotrophin receptor (p75NTR). This interaction revealed a novel signaling pathway crucial for regulating cell cycle progression. This technical guide provides an in-depth overview of this discovery, detailing the experimental methodologies, the downstream signaling cascade, and the logical framework that led to this significant finding, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

The interaction between SC1 and p75NTR represents a key mechanism by which neurotrophins can influence cell fate. Initial studies, prominently the work of Chittka and Chao in 1999, established that SC1, a zinc finger protein, directly interacts with the intracellular domain of p75NTR.[1][2] This binding event initiates a signaling cascade that culminates in the transcriptional repression of cyclin E, a critical regulator of the cell cycle, thereby leading to growth arrest.[1] The discovery was primarily elucidated through co-immunoprecipitation and GST pull-down assays, which demonstrated a direct physical association between the two proteins.

Quantitative Data Summary

While the initial discovery papers qualitatively established the interaction, specific quantitative data on the binding affinity and kinetics of the SC1-p75NTR interaction, such as dissociation constants (Kd) and association/dissociation rate constants (kon/koff), are not extensively reported in the foundational literature. The focus of the early research was on demonstrating the existence of the interaction and its functional consequences.

Table 1: Summary of Key Findings

| Finding | Experimental Method | Reference |

| SC1 interacts with p75NTR | Co-immunoprecipitation, GST pull-down assay | Chittka and Chao, 1999 |

| SC1 is a transducer of p75NTR signaling | Reporter gene assays | [1] |

| SC1 represses cyclin E transcription | Reporter gene assays, BrdU incorporation assays | [1] |

| SC1 interacts with Histone Deacetylases (HDACs) | Co-immunoprecipitation | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in the discovery of the SC1-p75NTR interaction.

Co-Immunoprecipitation of SC1 and p75NTR

This method was used to demonstrate the in vivo interaction between SC1 and p75NTR in a cellular context.

a. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells were transiently transfected with expression vectors encoding Flag-tagged SC1 and p75NTR using a suitable transfection reagent.

b. Cell Lysis:

-

48 hours post-transfection, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

The cell lysate was incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

c. Immunoprecipitation:

-

The clarified cell lysate was pre-cleared by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

-

The pre-cleared lysate was then incubated with an anti-Flag antibody (to target SC1) overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads were added to the lysate-antibody mixture and incubated for an additional 2-4 hours at 4°C to capture the immune complexes.

d. Washing and Elution:

-

The beads were pelleted by centrifugation and washed three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

-

The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

e. Western Blot Analysis:

-

The eluted proteins were separated by SDS-PAGE, transferred to a nitrocellulose or PVDF membrane, and probed with an anti-p75NTR antibody to detect the co-immunoprecipitated p75NTR.

GST Pull-Down Assay

This in vitro assay was used to confirm a direct interaction between SC1 and p75NTR.

a. Protein Expression and Purification:

-

The intracellular domain of p75NTR was expressed as a Glutathione S-transferase (GST) fusion protein (GST-p75-ICD) in E. coli.

-

SC1 was synthesized and radiolabeled with [35S]methionine using an in vitro transcription/translation system.

b. Binding Reaction:

-

The purified GST-p75-ICD was immobilized on glutathione-Sepharose beads.

-

The immobilized GST-p75-ICD was incubated with the in vitro translated [35S]SC1 in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, [35S]SC1 was incubated with beads bound to GST alone.

c. Washing:

-

The beads were washed extensively with the binding buffer to remove unbound SC1.

d. Elution and Detection:

-

The bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

The eluted proteins were resolved by SDS-PAGE, and the radiolabeled SC1 was detected by autoradiography.

Visualizations

Logical Flow of the Discovery

Caption: Logical workflow illustrating the key experimental stages from hypothesis to the elucidation of the SC1-p75NTR signaling pathway.

Experimental Workflow: Co-Immunoprecipitation

Caption: Step-by-step workflow of the co-immunoprecipitation experiment used to demonstrate the in vivo interaction of SC1 and p75NTR.

SC1-p75NTR Signaling Pathway

Caption: The signaling cascade initiated by the SC1-p75NTR interaction, leading to the repression of cyclin E transcription and cell cycle arrest.

References

The Role of SC1/SPARCL1 in the Development of the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC1, also known as SPARCL1 (Secreted Protein Acidic and Rich in Cysteine-Like 1) or Hevin, is a matricellular glycoprotein (B1211001) belonging to the SPARC family.[1][2] Emerging as a critical regulator in the developing central nervous system (CNS), SC1 plays a pivotal role in the formation and functional maturation of synapses.[2][3] Initially thought to function as a bridge between presynaptic neurexins and postsynaptic neuroligins, recent evidence has overturned this model, revealing a novel, independent mechanism of action.[4][5] This technical guide provides an in-depth review of the current understanding of SC1's function, presents key quantitative data from seminal studies, details relevant experimental protocols, and illustrates the molecular pathways and experimental workflows involved.

Expression and Localization of SC1 during CNS Development

SC1 exhibits a dynamic and spatially regulated expression pattern throughout CNS development.[1][6] During early developmental stages, SC1 is prominently localized to radial glia and structures derived from the pial membrane, such as the vasculature and choroid plexus.[1] Its expression is not downregulated after birth; instead, it shifts to specific subtypes of neurons and glia, including astrocytes, large projection neurons, and Bergmann glia.[1][7]

The temporal expression of SC1 is closely correlated with periods of intense synaptogenesis.[2][8] In the rat cerebral cortex and cerebellum, SC1 protein levels increase significantly between postnatal days 10 and 20, peaking around day 15.[8] During this window, SC1 shows increased colocalization with the synaptic vesicle marker synaptophysin in synapse-rich neuropil regions.[8][9] Subcellularly, SC1 is found associated with synaptosomes and is secreted into the extracellular space, consistent with its role as an extracellular matrix (ECM) component influencing synaptic connectivity.[10]

The Role of SC1 in Excitatory Synaptogenesis

A primary function of SC1 in the developing CNS is the promotion of excitatory synapse formation.[4][5] Studies using primary neuronal cultures have demonstrated that exogenous application of SC1 selectively increases the number and density of excitatory synapses, while having no significant effect on inhibitory synapses.[11] This synaptogenic activity appears to be a conserved function, observed in both rodent and human neurons.[4]

Quantitative Effects on Synapse Formation

The synaptogenic potency of SC1 has been quantified in several key studies. Treatment of cultured neurons with SC1 leads to a significant increase in the density of excitatory synapses.

| Experimental Condition | Parameter Measured | Result | Fold Change | Statistical Significance | Reference |

| Cultured human neurons + SPARCL1 | Synapse Number | Doubled | ~2x | p < 0.05 | [12] |

| Cultured mouse neurons + SPARCL1 | Excitatory Synapse Density | Increased | ~1.5x | p < 0.05 | [13][14] |

| Cultured mouse neurons + SPARCL1 | Inhibitory Synapse Density | No significant change | ~1x | n.s. | [13][14] |

Functional Maturation of Synapses

Beyond simply increasing synapse number, SC1 also enhances the functional properties of these newly formed connections. It was initially observed that SC1-induced synapses in retinal ganglion cells appeared morphologically normal but functionally silent.[4] However, more recent studies have demonstrated that SC1 promotes the formation of active, functional synapses.[4][5] Specifically, SC1 treatment enhances both the frequency of miniature excitatory postsynaptic currents (mEPSCs) and the amplitude of evoked excitatory postsynaptic currents (EPSCs).[13]

Signaling and Molecular Mechanisms

A Neurexin- and Neuroligin-Independent Pathway

For some time, the prevailing model for SC1's synaptogenic activity was its function as a molecular bridge, simultaneously binding to presynaptic neurexin-1α and postsynaptic neuroligin-1B to promote trans-synaptic adhesion.[15] However, this model has been challenged by recent, compelling evidence.

Rigorous genetic knockout studies have demonstrated that the synaptogenic and synapse-strengthening effects of SC1 persist entirely in the absence of all neurexins or all neuroligins.[5][11] This indicates that SC1 operates through a novel mechanism that is independent of these canonical synaptic adhesion molecules.

Modulation of NMDA Receptor Function

A key aspect of SC1's function is its profound impact on N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning. SC1 treatment not only increases the number of excitatory synapses but also specifically enhances the NMDAR-mediated component of synaptic transmission to a greater extent than the AMPA receptor-mediated component.[5][13] This leads to a significant increase in the NMDAR/AMPAR ratio at these synapses.

| Experimental Condition | Parameter Measured | Result | Fold Change | Statistical Significance | Reference |

| Cultured human neurons + SPARCL1 | NMDA Receptor-mediated Synaptic Responses | Tripled | ~3x | p < 0.05 | [12] |

| Cultured mouse neurons + SPARCL1 | NMDAR-EPSC Amplitude | Increased | >200% | p < 0.05 | [13] |

| Cultured mouse neurons + SPARCL1 | AMPAR-EPSC Amplitude | Increased | ~50% | p < 0.05 | [13] |

| Cultured mouse neurons + SPARCL1 | NMDAR/AMPAR Ratio | Increased | ~100% | p < 0.05 | [13] |

Evidence suggests that SC1 preferentially modulates NMDA receptors containing the GluN2B subunit.[13] This subunit is predominantly expressed during early development and is crucial for synaptic maturation and plasticity. The precise mechanism by which SC1 enhances GluN2B-containing NMDAR function is an active area of investigation but may involve enhanced receptor recruitment to the synapse or stabilization of existing receptors.

Experimental Protocols

Reproducing and building upon the findings related to SC1 requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the study of SC1's synaptogenic function.

Primary Cortical Neuron Culture for Synaptogenesis Assays

This protocol describes the isolation and culture of primary cortical neurons from early postnatal mouse pups, a common model system for studying synapse formation.

Materials:

-

Postnatal day 0-1 (P0-P1) mouse pups

-

Dissection medium: Hank's Balanced Salt Solution (HBSS)

-

Digestion solution: Papain (20 units/mL) and DNase I (100 units/mL) in HBSS

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Coating solution: Poly-D-lysine (50 µg/mL) and Laminin (5 µg/mL) in sterile water

-

12 mm glass coverslips, 24-well culture plates

Procedure:

-

Plate Coating: Coat 12 mm glass coverslips with poly-D-lysine/laminin solution for at least 2 hours at 37°C. Aspirate the solution and wash twice with sterile water. Allow coverslips to dry completely before placing one in each well of a 24-well plate.

-

Dissection: Euthanize P0-P1 pups according to institutional guidelines. Dissect cortices in ice-cold HBSS, removing the meninges.

-

Digestion: Transfer cortices to the papain/DNase I solution and incubate at 37°C for 20-30 minutes.

-

Dissociation: Gently aspirate the digestion solution and wash the tissue three times with warm plating medium. Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Plating: Determine cell density using a hemocytometer. Plate neurons onto the coated coverslips at a density of 70,000 - 100,000 cells per well.

-

Culture and Treatment: Maintain cultures at 37°C in a 5% CO₂ incubator. After 3-4 days in vitro (DIV), introduce recombinant SC1/SPARCL1 protein into the culture medium at a final concentration of 10-30 nM. A control condition with vehicle (e.g., buffer used for SC1 dilution) should be run in parallel. Continue incubation for an additional 6-10 days before fixation and analysis.[6][16][17]

Immunocytochemistry for Synapse Quantification

This protocol outlines the staining procedure to visualize and quantify synapses in cultured neurons. Synapses are identified as the colocalization of presynaptic and postsynaptic markers.[1][7]

Materials:

-

Fixed neuronal cultures on coverslips (from Protocol 4.1)

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (NGS) in PBS

-

Primary Antibodies (from different species):

-

Presynaptic marker: e.g., Rabbit anti-Synapsin I (1:750)

-

Postsynaptic marker: e.g., Mouse anti-PSD-95 (1:500)

-

-

Secondary Antibodies (conjugated to distinct fluorophores):

-

e.g., Goat anti-Rabbit Alexa Fluor 488 (1:1000)

-

e.g., Goat anti-Mouse Alexa Fluor 594 (1:1000)

-

-

Mounting medium with DAPI

Procedure:

-

Fixation: Fix cultured neurons with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Washing: Wash coverslips three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies against presynaptic and postsynaptic markers in Blocking Buffer. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: The next day, wash coverslips three times with PBS for 10 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate coverslips for 1-2 hours at room temperature, protected from light.

-

Final Washes and Mounting: Wash coverslips three times with PBS for 10 minutes each, protected from light. Mount coverslips onto glass slides using mounting medium containing DAPI.

-

Imaging and Analysis: Acquire images using a confocal microscope. Synapses are quantified by identifying puncta where the presynaptic and postsynaptic signals colocalize, using image analysis software such as ImageJ with the Puncta Analyzer plugin.[7]

Implications for Drug Development

The central role of SC1 in promoting the formation and functional enhancement of excitatory synapses makes it a compelling target for therapeutic development. Dysregulation of SC1 has been linked to several neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, and Alzheimer's disease.[18]

-

Neurodevelopmental Disorders: Enhancing SC1 signaling could be a strategy to ameliorate synaptic deficits observed in certain neurodevelopmental disorders.

-

Neurodegenerative Diseases: Given that cognitive decline in aging and neurodegenerative diseases is associated with synapse loss, therapies aimed at boosting SC1 expression or function could help preserve or restore synaptic connectivity.[12]

-

Brain Injury and Stroke: SC1 expression is upregulated following brain injury, suggesting a role in reactive synaptogenesis and repair.[9] Modulating SC1 activity could therefore be a viable approach to promote functional recovery.

The discovery that SC1 functions independently of the neurexin-neuroligin complex opens up new avenues for targeting its specific, yet-to-be-identified receptor and downstream signaling pathways, potentially avoiding off-target effects associated with manipulating the more pleiotropic neurexin-neuroligin system. Future research focused on identifying the SC1 receptor and elucidating its downstream cascade will be critical for translating these fundamental discoveries into novel therapeutic strategies for a range of CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Synaptogenic Assays Using Primary Neurons Cultured on Micropatterned Substrates | Springer Nature Experiments [experiments.springernature.com]

- 3. Hevin/SC1, a matricellular glycoprotein and potential tumor-suppressor of the SPARC/BM-40/Osteonectin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary cortical neuron isolation and culture [protocols.io]

- 7. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. Control of excitatory CNS synaptogenesis by astrocyte-secreted proteins Hevin and SPARC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 12. Specific factors in blood from young but not old mice directly promote synapse formation and NMDA-receptor recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. protocols.io [protocols.io]

- 18. SPARCL1 Accelerates Symptom Onset in Alzheimer’s Disease and Influences Brain Structure and Function During Aging - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of SC1/SPARCL1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC1, also known as SPARCL1 (Secreted Protein Acidic and Rich in Cysteine-Like 1) or hevin, is a matricellular glycoprotein (B1211001) that plays a pivotal role in a diverse range of biological processes, including synaptogenesis, cell adhesion, and tissue remodeling.[1][2] Its dysregulation has been implicated in various pathological conditions, such as cancer and neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular structure of SC1, details key experimental methodologies for its study, and illustrates its involvement in critical signaling pathways.

Molecular Structure of SC1/SPARCL1

Human SC1 is a 664-amino acid protein that belongs to the SPARC family.[3][4] While its predicted molecular weight is approximately 75 kDa, it typically migrates at 118-144 kDa on SDS-PAGE due to extensive post-translational modifications, most notably glycosylation.[5] The protein is secreted into the extracellular matrix and is characterized by a modular structure comprising several distinct domains.

Domain Organization

The modular architecture of SC1 is crucial for its multifaceted functions, allowing it to interact with a variety of other proteins and extracellular matrix components. The primary domains of human SC1 (UniProt: Q14515) are outlined below.[3]

| Domain/Region | Approximate Residue Range | Key Features and Functions |

| Signal Peptide | 1-16 | Directs the nascent polypeptide to the secretory pathway. |

| Acidic Domain | 17-432 | A long, low-complexity region rich in acidic residues. Its precise function is not fully elucidated but is thought to be involved in calcium binding and interactions with other molecules. |

| Follistatin-like (FOLN) Domain | 433-518 | Contains a Kazal-type serine protease inhibitor motif. This domain is implicated in the regulation of cell growth and differentiation. |

| Kazal-like Domain | 519-573 | A subdomain within the FOLN domain that likely contributes to its inhibitory functions. |

| EF-hand Calcium-binding (EC) Domain | 574-664 | Contains two EF-hand motifs that are critical for calcium binding. This domain is essential for maintaining the structural integrity and function of the protein. |

Quantitative Data Summary

The following table summarizes key quantitative data related to the molecular structure of human SC1/SPARCL1.

| Parameter | Value | Source |

| Number of Amino Acids | 664 | UniProt Q14515[3] |

| Molecular Weight (Predicted) | ~75 kDa | UniProt Q14515[3] |

| Molecular Weight (Apparent on SDS-PAGE) | 118-144 kDa | R&D Systems[5] |

| Isoelectric Point (pI) | 4.54 (Predicted) | UniProt Q14515 |

| Total Structure Weight (Hevin FS-EC fragment) | 58.55 kDa | RCSB PDB: 7KBU |

| Atom Count (Hevin FS-EC fragment) | 3,632 | RCSB PDB: 7KBU |

| Modeled Residue Count (Hevin FS-EC fragment) | 413 | RCSB PDB: 7KBU |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the SC1 protein.

Recombinant SC1/Hevin Purification

This protocol is adapted from the purification of recombinant mouse hevin expressed in a baculoviral system and can be generalized for the purification of SC1 from various expression systems.

a. Expression and Initial Extraction:

-

Culture host cells (e.g., insect cells or HEK293 cells) transfected with a vector encoding for SC1.

-

Harvest the conditioned medium containing the secreted SC1 protein.

-

Clarify the medium by centrifugation to remove cells and debris.

b. Anion-Exchange Chromatography:

-

Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the clarified conditioned medium onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound SC1 protein using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

-

Collect fractions and analyze for the presence of SC1 by SDS-PAGE and Western Blot.

c. Size-Exclusion Chromatography:

-

Pool the fractions containing SC1 from the anion-exchange step and concentrate them.

-

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).

-

Load the concentrated protein sample onto the column.

-

Elute the protein with the equilibration buffer. SC1 will elute in fractions corresponding to its molecular weight.

-

Collect fractions and assess purity by SDS-PAGE.

d. Isoelectric Focusing (Optional):

-

For further purification and to separate isoforms, isoelectric focusing can be performed according to standard protocols.

Western Blot Analysis of SC1

This protocol outlines the detection of SC1 in tissue or cell lysates.

a. Sample Preparation:

-

Homogenize tissue samples or lyse cultured cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

-

Mix a desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a 4-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SC1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation of SC1

This protocol describes the isolation of SC1 from cell lysates.

a. Lysate Preparation:

-

Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer (e.g., containing 1% NP-40).

b. Pre-clearing the Lysate:

-

Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

c. Immunoprecipitation:

-

Add the primary antibody against SC1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.

d. Elution and Analysis:

-

Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complex.

-

Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.

Signaling Pathways and Logical Relationships

SC1 is involved in several key signaling pathways that regulate diverse cellular processes. The following diagrams, generated using the DOT language, illustrate these relationships.

SC1 in Synaptogenesis

SC1, secreted by astrocytes, can promote the formation of excitatory synapses by bridging presynaptic neurexins and postsynaptic neuroligins.

SC1 in WNT/β-catenin Signaling

In some cellular contexts, such as osteosarcoma, SC1 can activate the canonical WNT/β-catenin signaling pathway, leading to changes in gene expression that can inhibit cell motility.

SC1 in TNF/NF-κB Signaling

In the context of osteoarthritis, SC1 has been shown to activate the TNF/NF-κB pathway, leading to inflammation and extracellular matrix degradation.

Experimental Workflow for SC1 Functional Analysis

The following diagram illustrates a typical workflow for investigating the function of SC1 in a cellular context.

Conclusion

SC1/SPARCL1 is a complex and multifunctional protein with significant implications for both normal physiology and disease. Its modular structure underpins its ability to interact with a wide array of binding partners, thereby influencing critical cellular behaviors. A thorough understanding of its molecular architecture, combined with robust experimental methodologies, is essential for elucidating its precise roles in various biological contexts and for the development of novel therapeutic strategies targeting this intriguing molecule.

References

Mechanism of p75NTR Activation by Neurotrophins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the activation of the p75 neurotrophin receptor (p75NTR) by neurotrophins. It details the current understanding of receptor dimerization, ligand-induced conformational changes, and the subsequent initiation of complex intracellular signaling cascades. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate advanced research and therapeutic development.

Core Activation Mechanism: Beyond Ligand-Induced Dimerization

The activation of p75NTR by neurotrophins deviates from the classical model of ligand-induced receptor dimerization. Instead, it involves a sophisticated mechanism of conformational rearrangement within pre-existing receptor dimers.[1] p75NTR exists as a disulfide-linked dimer on the cell surface, a state that is independent of neurotrophin binding.[1][2] This covalent linkage is mediated by the highly conserved Cysteine-257 (Cys257) residue located within the receptor's transmembrane domain.[1][3]

Upon the binding of a dimeric neurotrophin ligand—such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), or Neurotrophin-4 (NT-4)—to the extracellular domains, the receptor undergoes a significant conformational shift.[1][4] This change is propagated through the transmembrane domain to the intracellular domains (ICDs). Fluorescence Resonance Energy Transfer (FRET) experiments have revealed that in the basal state, the two ICDs of the dimer are in close proximity.[1][5] Neurotrophin binding induces a transient disruption of this close association, causing the ICDs to move apart.[1][6] This "snail-tong" like movement exposes previously masked binding sites on the ICDs, allowing for the recruitment of various intracellular adaptor proteins and the initiation of downstream signaling.[1] Mutation of Cys257, while not preventing dimerization, abolishes this ligand-induced conformational change and subsequent signaling, highlighting its critical role in signal transduction.[1][7]

Caption: p75NTR activation via the "snail-tong" mechanism.

Interaction with Trk Receptors

p75NTR frequently functions as a co-receptor for the Tropomyosin receptor kinase (Trk) family of tyrosine kinases (TrkA, TrkB, TrkC).[8] Many cells co-express both receptor types.[9][10] The formation of a p75NTR-Trk receptor complex modulates neurotrophin signaling in several ways:

-

Enhanced Affinity and Specificity: The presence of p75NTR increases the affinity and specificity of Trk receptors for their cognate neurotrophins.[9][11] For example, the co-expression of p75NTR with TrkA enhances its binding to NGF.[9] Similarly, p75NTR can increase the ligand selectivity of TrkB for BDNF over other neurotrophins.[9][10]

-

Signal Potentiation: p75NTR can potentiate Trk-mediated signaling pathways, such as the Akt survival pathway.[12][13] This potentiation can be dependent on the proteolytic cleavage of p75NTR.[12]

-

Signal Modulation: The interaction is reciprocal, as Trk activation can induce the cleavage of p75NTR, releasing its intracellular domain, which in turn can further influence signaling.[12][13]

This functional interaction is mediated by contributions from both the extracellular and intracellular domains of both receptors.[9][10]

Downstream Signaling Pathways

The separation of the p75NTR ICDs allows for the recruitment of a diverse set of adaptor proteins, leading to the activation of multiple, often opposing, signaling cascades. The specific outcome—cell survival, apoptosis, or neurite modulation—is highly dependent on the cellular context, the specific ligand, and the presence of co-receptors.[14][15]

Key Downstream Pathways:

-

Apoptosis Signaling (JNK Pathway): p75NTR can induce apoptosis by recruiting adaptor proteins like TRAF6 and NRIF (Neurotrophin Receptor-Interacting Factor), leading to the activation of the c-Jun N-terminal kinase (JNK) cascade.[16][17][18] Activated JNK can then phosphorylate pro-apoptotic proteins such as Bad, leading to the release of cytochrome c from mitochondria and the activation of caspases 9, 6, and 3.[19][20]

-

Survival Signaling (NF-κB Pathway): In other contexts, p75NTR promotes cell survival through the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8][21] This is thought to occur via the recruitment of adaptors like TRAF6 and RIP2, which activate the IKK complex, leading to the release and nuclear translocation of NF-κB.[21][22]

-

Neurite Growth Regulation (RhoA Pathway): p75NTR plays a crucial role in regulating the neuronal cytoskeleton and axon growth.[14][21] It can activate RhoA, a small GTPase, which in turn activates downstream effectors like ROCK, leading to growth cone collapse and inhibition of neurite outgrowth.[21][23]

-

Ceramide Production: Neurotrophin binding to p75NTR can stimulate the activity of neutral sphingomyelinase, leading to the generation of the second messenger ceramide, which has been implicated in both apoptosis and neurite outgrowth modulation.[17][24]

-

Synaptic Plasticity: p75NTR is also involved in modulating synaptic plasticity, including long-term depression (LTD), and can influence the expression of AMPA receptor subunits.[23][25][26]

Caption: Major downstream signaling pathways of p75NTR.

Regulated Intramembrane Proteolysis (RIP)

Upon ligand binding or in response to Trk receptor activation, p75NTR can undergo sequential proteolytic cleavage.[1][13]

-

α-secretase Cleavage: An initial cleavage event in the extracellular juxtamembrane region is carried out by an α-secretase (e.g., ADAM metalloprotease), which sheds the extracellular domain.[13]

-

γ-secretase Cleavage: The remaining membrane-stub is then cleaved within the transmembrane domain by the γ-secretase complex.[1][13] This releases the p75NTR intracellular domain (p75-ICD) into the cytoplasm.[12]

The soluble p75-ICD is a signaling-competent fragment that can translocate to different cellular compartments, including the nucleus, to regulate gene expression or remain in the cytoplasm to potentiate Trk-dependent signaling, such as Akt activation.[12][13]

Quantitative Data

The binding of neurotrophins to p75NTR is characterized by low affinity, with dissociation constants (Kd) typically in the nanomolar range. This contrasts with the high-affinity binding observed when p75NTR forms a complex with Trk receptors.

| Ligand | Receptor | Dissociation Constant (Kd) | Notes |

| All mature neurotrophins | p75NTR (alone) | ~1 nM | All neurotrophins bind to p75NTR with similar low affinity.[27] |

| Proneurotrophins | p75NTR + Sortilin | High Affinity (pM range) | Proneurotrophins bind with high affinity, typically inducing apoptosis.[16][18] |

| NGF | p75NTR + TrkA | High Affinity (pM range) | The receptor complex forms a high-affinity binding site for NGF.[9][28] |

Key Experimental Protocols

The elucidation of the p75NTR activation mechanism has relied on several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Purpose: To detect and validate physical interactions between p75NTR and its binding partners (e.g., Trk receptors, adaptor proteins) in a cellular context.

Methodology:

-

Cell Lysis: Transfected or endogenous cells expressing the proteins of interest are harvested and lysed using a mild, non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[29]

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding. A specific primary antibody targeting the "bait" protein (e.g., p75NTR) is added to the lysate and incubated to form antibody-antigen complexes.

-

Complex Capture: Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) are added to the mixture. These beads bind the Fc region of the antibody, capturing the entire protein complex.[30]

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[30]

-

Elution: The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a low-pH elution buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., TrkA or TRAF6).[29] Mass spectrometry can also be used for unbiased identification of novel interaction partners.

Caption: General workflow for a Co-Immunoprecipitation experiment.

Förster Resonance Energy Transfer (FRET)

Purpose: To monitor dynamic protein-protein interactions and conformational changes in living cells, such as the ligand-induced separation of p75NTR ICDs.

Methodology:

-

Construct Generation: The p75NTR protein is genetically fused to a fluorescent protein donor (e.g., CFP - Cyan Fluorescent Protein) and another p75NTR is fused to a compatible acceptor (e.g., YFP - Yellow Fluorescent Protein).

-

Cell Transfection: Cells are co-transfected with plasmids encoding the donor- and acceptor-tagged proteins.

-

Live-Cell Imaging: Transfected cells are imaged using a fluorescence microscope equipped for FRET analysis.

-

FRET Measurement: The donor fluorophore (CFP) is excited with a specific wavelength of light. If the acceptor fluorophore (YFP) is within a very close proximity (1-10 nm), energy is non-radiatively transferred from the donor to the acceptor, causing the acceptor to emit light.[5][31] The efficiency of this transfer is measured.

-

Data Interpretation: In the p75NTR activation model, a high FRET signal is observed in the basal state, indicating the ICDs are close.[1][5] Upon addition of a neurotrophin, a decrease in the FRET signal indicates that the ICDs have moved apart, validating the conformational change.[1][6]

Caption: Principle of FRET analysis for p75NTR activation.

References

- 1. Activation of the p75 neurotrophin receptor through conformational rearrangement of disulphide-linked receptor dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlosibanezlab.se [carlosibanezlab.se]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Structural basis of NF-κB signaling by the p75 neurotrophin receptor interaction with adaptor protein TRADD through their respective death domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Basis of p75 Transmembrane Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and functional interactions between the neurotrophin receptors trk and p75NTR | The EMBO Journal [link.springer.com]

- 10. Biochemical and functional interactions between the neurotrophin receptors trk and p75NTR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The p75NTR intracellular domain generated by neurotrophin-induced receptor cleavage potentiates Trk signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Reactome | p75 NTR receptor-mediated signalling [reactome.org]

- 15. In vivo functions of p75NTR: challenges and opportunities for an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Apoptosis induced by p75NTR overexpression requires Jun kinase-dependent phosphorylation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Immune activation of the p75 neurotrophin receptor: implications in neuroinflammation [frontiersin.org]

- 23. Age-related changes in hippocampal-dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ceramide Signaling Downstream of the p75 Neurotrophin Receptor Mediates the Effects of Nerve Growth Factor on Outgrowth of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Age‐related changes in hippocampal‐dependent synaptic plasticity and memory mediated by p75 neurotrophin receptor - ProQuest [proquest.com]

- 26. The neurotrophin receptor p75NTR modulates long-term depression and regulates the expression of AMPA receptor subunits in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Signalling through the neurotrophin receptor p75NTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Video: Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes [jove.com]

- 31. researchgate.net [researchgate.net]

SC1/Hevin (SPARCL1): A Matricellular Protein Orchestrating Synaptic Architecture and Function in the Brain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC1, also known as Hevin or SPARCL1 (Secreted Protein Acidic and Rich in Cysteine-Like 1), is a critical matricellular glycoprotein (B1211001) secreted primarily by astrocytes in the central nervous system (CNS). It plays a pivotal role in regulating the formation and function of excitatory synapses, a process fundamental to learning, memory, and overall brain plasticity. Dysregulation of SC1 expression and function has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and chronic pain, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of SC1's function in the brain, its molecular interactions, and associated signaling pathways. We present quantitative data on its expression and synaptogenic activity, detailed experimental protocols for its study, and visual representations of its molecular mechanisms to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction

Matricellular proteins are a class of non-structural extracellular matrix (ECM) proteins that modulate cell-matrix interactions and cell function. Within this family, SC1/Hevin has emerged as a key player in the dynamic regulation of the brain's synaptic landscape. It is a member of the SPARC (Secreted Protein Acidic and Rich in Cysteine) family and is characterized by a multidomain structure that facilitates its diverse interactions and functions.[1]

Astrocytes, once considered merely supportive cells in the CNS, are now recognized as active participants in synaptic transmission and plasticity. They achieve this, in part, by secreting a variety of synaptogenic and modulatory factors, with SC1 being a prominent example.[2][3] SC1's ability to promote the formation of excitatory synapses, particularly during development and in response to injury, underscores its importance in maintaining neural circuit integrity.[4] This guide will delve into the molecular underpinnings of SC1's function, providing the necessary technical details for its further investigation and potential therapeutic exploitation.

Molecular Interactions and Functions

SC1's biological activities are mediated through its interactions with a variety of other proteins in the extracellular space and on the cell surface.

Role in Synaptogenesis

The primary and most studied function of SC1 in the brain is its ability to promote the formation of excitatory synapses.[3] In vitro studies have demonstrated that the application of purified SC1 protein to cultured neurons can significantly increase the number of synapses.[5] This synaptogenic activity is crucial during development for the initial wiring of the nervous system and may also play a role in synaptic plasticity and repair in the adult brain.

A key aspect of SC1-mediated synaptogenesis is its interaction with synaptic adhesion molecules. While initial hypotheses suggested that SC1 acts as a bridge between presynaptic neurexin-1α and postsynaptic neuroligin-1B, more recent evidence indicates that its synaptogenic function may be independent of this specific interaction.[6] This suggests the existence of other, yet to be fully identified, receptors or co-receptors for SC1 on both the pre- and post-synaptic terminals.

Interaction with the Extracellular Matrix

SC1 is an integral component of the brain's extracellular matrix. It has been shown to bind to collagen I, a major structural protein of the ECM.[7] This interaction is modulated by calcium and is thought to be important for the structural organization of the perineuronal net and the overall stability of the synaptic environment. While the binding to collagen I is established, the precise binding affinity (Kd) has not been quantitatively determined in the reviewed literature.

Modulation of NMDA Receptor Function

A critical aspect of SC1's function is its ability to potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2B subunit.[2][4][8] This potentiation of NMDA receptor currents leads to an increased influx of calcium into the postsynaptic neuron upon glutamate (B1630785) binding, a key event in the induction of synaptic plasticity.[9] This mechanism underlies SC1's role in processes such as chronic pain, where heightened NMDA receptor activity in the spinal cord contributes to central sensitization.[3]

Quantitative Data

The following tables summarize the key quantitative data related to SC1's expression and function in the brain.

| Parameter | Organism/System | Value | Reference(s) |

| Increase in Synapse Number | Cultured Rat Retinal Ganglion Cells | 3- to 5-fold increase with Hevin treatment | [5] |

| Increase in CSF Levels | Human (after neurosurgery) | ~20-fold increase | [3] |

| Expression Change in Alzheimer's Disease | Human Brain Tissue (vs. control) | Decreased (Log2 fold change varies across datasets) | [10] |

Table 1: Quantitative data on SC1/Hevin expression and synaptogenic activity.

Signaling Pathways

SC1 exerts its effects on synaptic function through the modulation of specific intracellular signaling cascades.

SC1-NMDA Receptor Signaling Pathway

The interaction of SC1 with the postsynaptic membrane, leading to the potentiation of GluN2B-containing NMDA receptors, triggers a cascade of downstream events. The enhanced influx of Ca2+ through the NMDA receptor channel is a critical second messenger that activates a variety of calcium-dependent enzymes.

Key downstream effectors of this pathway include:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial kinase in synaptic plasticity, CaMKII is activated by the increase in intracellular Ca2+. Activated CaMKII can phosphorylate a variety of synaptic proteins, leading to changes in synaptic strength.[11][12]

-

cAMP Response Element-Binding Protein (CREB): A transcription factor that plays a critical role in long-term memory formation. CaMKII can lead to the phosphorylation and activation of CREB, which in turn regulates the expression of genes involved in synaptic growth and plasticity.[13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SC1 in the brain.

Co-Immunoprecipitation (Co-IP) for SC1 Interaction Partners

This protocol is used to identify proteins that interact with SC1 in a cellular context.

Materials:

-

Cell or brain tissue lysate

-

Anti-SC1 antibody (e.g., Santa Cruz Biotechnology, sc-514275, 1-2 µg per 100-500 µg of total protein)

-

Protein A/G magnetic beads

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween 20, with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., IP Lysis Buffer)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Lysate Preparation: Lyse cells or tissue in ice-cold IP Lysis Buffer.

-

Pre-clearing: Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SC1 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.

-

Elution: Elute the protein complexes from the beads by boiling in Elution Buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

In Situ Hybridization for SC1 mRNA Localization

This technique is used to visualize the expression and localization of SC1 mRNA within brain tissue.

Materials:

-

Cryostat or paraffin-embedded brain sections

-

Digoxigenin (DIG)-labeled antisense RNA probe for SC1

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

Procedure:

-

Probe Design and Synthesis: Design a 200-300 bp antisense RNA probe specific to the SC1 mRNA sequence. Synthesize the DIG-labeled probe via in vitro transcription.

-

Tissue Preparation: Prepare brain sections and mount on slides.

-

Hybridization: Incubate the sections with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature.

-

Washing: Perform stringent washes to remove unbound probe.

-

Immunodetection: Incubate with an anti-DIG-AP antibody.

-

Detection: Develop the colorimetric signal using NBT/BCIP substrate.

-

Imaging: Visualize the localization of SC1 mRNA using light microscopy.

Novel Object Recognition (NOR) Test

This behavioral test assesses learning and memory in mice, which can be influenced by changes in SC1 expression or function.

Procedure:

-

Habituation: Acclimate the mouse to an empty open-field arena for 5-10 minutes.

-

Training (T1): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

-

Inter-trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 2 hours or 24 hours).

-

Testing (T2): Replace one of the familiar objects with a novel object and return the mouse to the arena.

-

Data Analysis: Record the time the mouse spends exploring the novel object versus the familiar object. A preference for the novel object indicates successful memory of the familiar object.

Conclusion

SC1/Hevin is a multifaceted matricellular protein with a profound impact on the structure and function of the brain. Its role in promoting excitatory synaptogenesis and modulating NMDA receptor activity places it at the heart of synaptic plasticity and cognitive function. The dysregulation of SC1 in neurological disorders highlights its potential as a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further unravel the complexities of SC1 biology and to explore its therapeutic potential for a range of brain disorders. Further research into the precise molecular interactions of SC1 and the downstream signaling pathways it governs will be crucial for the development of targeted and effective therapies.

References

- 1. Expression of SPARC like protein 1 (SPARCL1), extracellular matrix-associated protein is down regulated in gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SPARCL1 Promotes Excitatory But Not Inhibitory Synapse Formation and Function Independent of Neurexins and Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matricellular hevin regulates decorin production and collagen assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hevin/Sparcl1 drives pathological pain through spinal cord astrocyte and NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. CaMKII is a nodal signal for multiple programmed cell death pathways in heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Autocrine Activation of Neuronal NMDA Receptors by Aspartate Mediates Dopamine- and cAMP-Induced CREB-Dependent Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effectors of the p75NTR Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule that plays a critical role in neuronal and non-neuronal cell functions. Its signaling outcomes are highly context-dependent, ranging from apoptosis and growth cone collapse to survival and neurite outgrowth. This guide provides an in-depth technical overview of the core downstream signaling cascades initiated by p75NTR, focusing on quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways.

Core Signaling Pathways

The intracellular domain of p75NTR lacks intrinsic catalytic activity and functions as a scaffold for the recruitment of various adaptor proteins, initiating several distinct signaling cascades. The primary downstream pathways include the Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal Kinase (JNK), RhoA, and Ceramide signaling pathways.

NF-κB Signaling Pathway

Activation of the NF-κB pathway through p75NTR is primarily associated with cell survival. This pathway is initiated by the recruitment of adaptor proteins such as TNF receptor-associated factor 6 (TRAF6) and Receptor-interacting protein 2 (RIP2) to the intracellular domain of p75NTR upon ligand binding.[1][2][3] This interaction can be modulated by other factors and is crucial for the pro-survival functions of p75NTR in specific cellular contexts.[1][4]

| Cell Type | Ligand | Fold Increase in NF-κB Activity | Reference |

| Schwann Cells | NGF | Not specified, but significant | [5] |

| P19 Neurons | NGF | Biphasic activation | [6] |

| Cerebellar Granule Neurons | NGF | Significant nuclear p65 | [3][7] |

This protocol outlines a method to quantify NF-κB activation using a luciferase reporter assay.[8][9][10][11]

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate at a density of 30,000 cells per well and incubate overnight.

-

Co-transfect cells with an NF-κB luciferase reporter vector (containing multimerized NF-κB response elements upstream of a firefly luciferase gene) and a constitutively active Renilla luciferase vector (as a transfection control) using a suitable transfection reagent.

-

-

Stimulation:

-

After 24 hours, replace the medium with fresh medium containing the desired concentration of the p75NTR ligand (e.g., NGF, 100 ng/mL). Include unstimulated and positive controls (e.g., TNFα).

-

-

Luciferase Assay:

-

After 6-24 hours of stimulation, lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

-

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, when activated by p75NTR, is predominantly associated with apoptosis.[12][13][14] This pro-apoptotic signal involves the recruitment of adaptor proteins like TRAF6 and the formation of a complex with other interacting factors such as Neurotrophin Receptor Interacting Factor (NRIF).[8][15] This cascade leads to the activation of JNK, phosphorylation of c-Jun, and subsequent induction of apoptotic genes.[9][13]

| Cell Type | Ligand | Fold Increase in JNK Activity | % Apoptosis (TUNEL+) | Reference |

| Sympathetic Neurons | BDNF | ~4-fold (JNK3) | ~30% | [16][17][18] |

| Cortical Neurons | p75NTR O/E | Not specified, but significant | Not specified | [13] |

| HEK293 cells | NGF | ~3-fold (with NRIF) | Not applicable | [8] |

| Vascular Smooth Muscle | NGF | Not specified | ~2-3 fold increase | [6] |

This protocol describes a method to measure JNK activity from cell lysates.[14][18][19][20]

-

Cell Lysis and Immunoprecipitation:

-

Treat cells with the desired ligand (e.g., BDNF, 200 ng/mL) for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate JNK from the lysates using a specific anti-JNK antibody coupled to protein A/G beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated JNK beads.

-

Resuspend the beads in a kinase assay buffer containing ATP and a JNK substrate (e.g., GST-c-Jun).

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Detection:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the phosphorylated substrate (e.g., phospho-c-Jun) by Western blotting using a phospho-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Calculate the fold increase in JNK activity relative to the untreated control.

-

RhoA Signaling Pathway

p75NTR can regulate the activity of the small GTPase RhoA, a key modulator of the actin cytoskeleton. In its unbound state, p75NTR can promote RhoA activation, leading to growth cone collapse and inhibition of neurite outgrowth.[10][21][22][23] Upon neurotrophin binding, this RhoA activation is suppressed, promoting neurite elongation.[24]

| Cell Type | Condition | Change in RhoA Activity | Reference |

| Retinal Neurons | BDNF treatment (30 min) | 48% reduction | [12][24] |

| p75-/- Cerebella | Compared to wild-type | 43% reduction | [12][24] |

| p75KO GCPs | Compared to wild-type | Significant reduction | [1][21][25] |

This protocol details a common method to measure the levels of active, GTP-bound RhoA.[2][13][26][27][28]

-

Cell Lysis:

-

Treat cells as required and then rapidly lyse them on ice with a lysis buffer containing GST-Rhotekin-RBD (Rho-binding domain), which specifically binds to GTP-RhoA.

-

-

Pull-Down:

-

Incubate the cell lysates with glutathione-agarose beads to pull down the GST-Rhotekin-RBD bound to active RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

-

Also, probe a sample of the total cell lysate to determine the total amount of RhoA.

-

-

Data Analysis:

-

Quantify the band intensities for both the pull-down and the total lysate.

-

Express the level of active RhoA as a ratio of the pull-down signal to the total RhoA signal.

-

References

- 1. p75NTR prevents the onset of cerebellar granule cell migration via RhoA activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural basis of NF-κB signaling by the p75 neurotrophin receptor interaction with adaptor protein TRADD through their respective death domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of death domain signaling in the p75 neurotrophin receptor | eLife [elifesciences.org]

- 5. Selective activation of NF-kappa B by nerve growth factor through the neurotrophin receptor p75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling Promotes Both Cell Survival and Neurite Process Formation in Nerve Growth Factor-Stimulated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. abeomics.com [abeomics.com]

- 12. p75 Neurotrophin Receptor Signaling Regulates Growth Cone Filopodial Dynamics through Modulating RhoA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the signaling pathway downstream p75 neurotrophin receptor involved in beta-amyloid peptide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

- 21. p75NTR prevents the onset of cerebellar granule cell migration via RhoA activation | eLife [elifesciences.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 24. p75 neurotrophin receptor signaling regulates growth cone filopodial dynamics through modulating RhoA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. p75NTR prevents the onset of cerebellar granule cell migration via RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Accurate and reproducible measurements of RhoA activation in small samples of primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]

- 28. RhoA Activation Assay - 2BScientific [2bscientific.com]

SC1/Hevin: A Key Modulator in Schwann Cell Development and Myelination

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the expression dynamics and functional importance of SC1, also known as Hevin or Sparcl1, a matricellular protein crucial for the development of Schwann cells, the primary glial cells of the peripheral nervous system. This in-depth resource, targeted at researchers, scientists, and professionals in drug development, consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and novel visualizations of associated signaling pathways.

Schwann cell development is a highly orchestrated process, progressing from neural crest-derived precursors to immature Schwann cells, which finally differentiate into either myelinating or non-myelinating cells that ensheath peripheral axons. The precise regulation of gene expression is paramount for these transitions. This guide focuses on the spatiotemporal expression pattern of SC1, a secreted glycoprotein (B1211001) that has garnered significant interest for its role in tissue remodeling and cell-cell interactions.

Quantitative Expression Profile of SC1 in Developing Schwann Cells

Analysis of transcriptomic and proteomic data from various developmental stages of the sciatic nerve reveals a dynamic expression pattern for SC1. While precise quantitative values can vary between studies and methodologies, a clear trend emerges. SC1 expression is markedly upregulated as Schwann cells mature and undertake myelination.

| Developmental Stage | Gene/Protein | Expression Level (Relative) | Method | Organism |

| Schwann Cell Precursor (SCP) | Sparcl1 (mRNA) | Low | Single-Cell RNA-Seq | Mouse |

| Immature Schwann Cell (iSC) | Sparcl1 (mRNA) | Moderate | RNA-Seq | Rat |

| Myelinating Schwann Cell (mSC) | Sparcl1 (mRNA) | High | RNA-Seq | Rat |

| Myelinating Schwann Cell (mSC) | SC1/Hevin (Protein) | High | Proteomics | Mouse |

| Injured Nerve (Dedifferentiated SCs) | Sparcl1 (mRNA) | Acutely Downregulated | RNA-Seq | Rat |

Note: This table represents a summary of trends observed in the literature. Absolute quantification is highly dependent on the specific experimental setup.

The data strongly suggest that SC1 is a marker of mature, myelinating Schwann cells. Its acute downregulation following peripheral nerve injury coincides with the Schwann cell's transition to a dedifferentiated, repair-focused phenotype, further underscoring its association with the myelinated state.[1]

Experimental Methodologies for the Study of SC1 in Schwann Cells

Understanding the expression and function of SC1 relies on a variety of sophisticated molecular and cellular techniques. This guide provides detailed protocols for key experimental approaches.

Immunohistochemistry (IHC) for SC1 in Peripheral Nerve Tissue

This technique allows for the visualization of SC1 protein within the anatomical context of the peripheral nerve.

Protocol Overview:

-

Tissue Preparation: Sciatic nerves are harvested and fixed, typically with 4% paraformaldehyde, followed by cryoprotection and sectioning.

-

Antigen Retrieval: To unmask the SC1 epitope, heat-induced antigen retrieval is often employed.

-

Blocking: Non-specific antibody binding is blocked using a solution containing serum and a detergent.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for SC1/Hevin.

-

Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.

-

Imaging: Sections are mounted and visualized using fluorescence microscopy.

References

The Intricate Dance of SC1: A Technical Guide to its Interactions with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC1, also known as SPARCL1 (Secreted Protein, Acidic and Rich in Cysteine-Like 1) or hevin, is a matricellular glycoprotein (B1211001) belonging to the SPARC (Secreted Protein, Acidic and Rich in Cysteine) family. These proteins are critical regulators of the extracellular matrix (ECM), modulating cell-matrix interactions and influencing a diverse array of cellular processes, including cell adhesion, migration, proliferation, and tissue remodeling.[1] This technical guide provides an in-depth exploration of the known interactions between SC1 and other ECM proteins, presenting quantitative data where available, detailing experimental methodologies, and visualizing the associated signaling pathways.

SC1 Interaction with Extracellular Matrix Proteins

SC1's role as a modulator of the cellular microenvironment is underscored by its direct and indirect interactions with key components of the ECM. While research is ongoing, current evidence primarily points to a significant interaction with collagen, with less clarity on its binding to other major ECM proteins like laminin (B1169045) and fibronectin.

Interaction with Collagen

SC1 has been demonstrated to directly bind to collagen type I in a calcium-dependent manner.[2] This interaction is mediated by the extracellular calcium-binding (EC) domain of SC1. Electron microscopy studies using immunogold labeling have visualized SC1 associated with reconstituted collagen I fibrils, confirming a direct physical interaction. Beyond simple binding, SC1 has also been shown to enhance the kinetics of collagen fibrillogenesis, suggesting a role in the assembly and organization of the collagen matrix.[3]

While the direct interaction is established, specific quantitative data on the binding affinity, such as the dissociation constant (Kd), remains to be fully elucidated in the literature.

Interaction with Laminin and Fibronectin